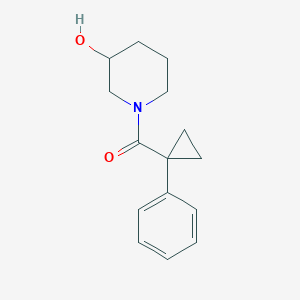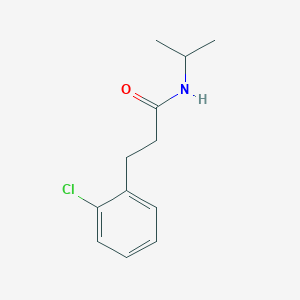
4-cyano-N-methyl-N-(1-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyano-N-methyl-N-(1-phenylethyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. This compound has attracted significant attention from the scientific community due to its potential applications in cancer research and treatment.
作用機序
The mechanism of action of 4-cyano-N-methyl-N-(1-phenylethyl)benzamide involves the inhibition of the 4-cyano-N-methyl-N-(1-phenylethyl)benzamide enzyme. 4-cyano-N-methyl-N-(1-phenylethyl)benzamide is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the 4-cyano-N-methyl-N-(1-phenylethyl)benzamide enzyme, this compound can disrupt the signaling pathways that lead to cancer cell growth and proliferation.
Biochemical and Physiological Effects
4-cyano-N-methyl-N-(1-phenylethyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that play a crucial role in the programmed cell death mechanism. Furthermore, this compound has been found to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
実験室実験の利点と制限
One of the main advantages of using 4-cyano-N-methyl-N-(1-phenylethyl)benzamide in lab experiments is its potent and selective inhibition of the 4-cyano-N-methyl-N-(1-phenylethyl)benzamide enzyme. This allows for the specific targeting of cancer cells without affecting normal cells. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in certain experimental setups.
将来の方向性
There are several future directions for research on 4-cyano-N-methyl-N-(1-phenylethyl)benzamide. One potential direction is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the optimization of the compound's pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy in cancer treatment. Furthermore, the potential use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy, should be explored to enhance its therapeutic effects.
合成法
The synthesis of 4-cyano-N-methyl-N-(1-phenylethyl)benzamide involves the reaction of N-methyl-N-(1-phenylethyl)benzamide with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction yields the desired compound, which can be purified using various methods such as recrystallization or column chromatography.
科学的研究の応用
4-cyano-N-methyl-N-(1-phenylethyl)benzamide has been extensively studied for its potential applications in cancer research and treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. Furthermore, this compound has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in cancer treatment.
特性
IUPAC Name |
4-cyano-N-methyl-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-13(15-6-4-3-5-7-15)19(2)17(20)16-10-8-14(12-18)9-11-16/h3-11,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUYEDXLQBKMFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-methyl-N-(1-phenylethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7514811.png)
![6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide](/img/structure/B7514815.png)

![2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514836.png)

![[3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B7514850.png)
![(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514859.png)
![N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514870.png)

![5-[(3-Methylpiperidin-1-yl)methyl]-3-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7514884.png)